6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C6HBrClIN2S |
|---|---|
Molecular Weight |
375.41 g/mol |
IUPAC Name |
6-bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C6HBrClIN2S/c7-4-3(9)2-5(8)10-1-11-6(2)12-4/h1H |
InChI Key |
ZQYMMLPBWYTPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=C(S2)Br)I)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Lithium Diisopropylamide (LDA)-Mediated Halogen Exchange
The most widely reported method for synthesizing 6-bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine involves sequential deprotonation and iodination of 6-bromo-4-chlorothieno[2,3-d]pyrimidine. In a representative procedure, a solution of 6-bromo-4-chlorothieno[2,3-d]pyrimidine (1 equiv) in anhydrous tetrahydrofuran (THF) is treated with 2M LDA (1.5 equiv) at -78°C under nitrogen atmosphere. The lithiated intermediate undergoes regioselective iodination upon quenching with molecular iodine, yielding the C5-iodinated product.
Critical parameters include:
- Temperature control : Maintaining reaction temperatures below -70°C minimizes side reactions such as ring-opening or dihalogenation.
- Solvent purity : Anhydrous THF ensures optimal LDA activity, with moisture levels >50 ppm leading to reduced yields.
- Quenching protocol : Gradual addition of aqueous NH4Cl or H2O/THF mixtures prevents exothermic decomposition.
Table 1 summarizes optimized conditions from seven independent studies:
| LDA Equiv | Temp (°C) | Quenching Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1.5 | -78 | I2 in THF | 67.1 | 98 |
| 1.8 | -100 | NH4Cl (sat.) | 55 | 95 |
| 2.0 | -90 | H2O/THF | 46 | 92 |
Alternative Lithium Bases: n-Butyllithium Comparisons
While LDA remains the preferred base, n-butyllithium (n-BuLi) has been explored for large-scale syntheses. A 2023 study demonstrated that 1.6M n-BuLi in hexanes at -78°C achieves comparable iodination efficiency (58% yield) but requires stricter temperature control due to increased reactivity. The higher basicity of n-BuLi risks over-lithiation, necessitating precise stoichiometric ratios of 1:1.05 (substrate:base) to prevent degradation.
Sequential Halogenation Approaches
Bromine-Iodine Exchange in Thienopyrimidine Scaffolds
An alternative pathway involves bromine-iodine exchange at the C6 position after initial chlorination. Starting from 4-chlorothieno[2,3-d]pyrimidine, treatment with N-bromosuccinimide (NBS) in acetonitrile introduces bromine at C6 (82% yield), followed by LDA-mediated iodination at C5. This two-step approach avoids the need for pre-brominated starting materials but introduces challenges in separating dihalogenated byproducts.
One-Pot Trihalogenation Methodologies
Recent advances demonstrate the feasibility of single-flask syntheses using CBr4 as a bromine source. In a 2024 protocol, 4-chlorothieno[2,3-d]pyrimidine undergoes simultaneous bromination and iodination when treated with CBr4 (1.1 equiv) and iodine (1.05 equiv) in dichloromethane at 0°C. While this method reduces purification steps, yields remain suboptimal (34%) due to competing side reactions at elevated temperatures.
Reaction Optimization and Scalability
Solvent Effects on Reaction Kinetics
Comparative studies of THF, 2-methyltetrahydrofuran (2-MeTHF), and methyl tert-butyl ether (MTBE) reveal that THF’s Lewis basicity enhances lithium coordination, increasing iodination rates by 40% compared to MTBE. However, 2-MeTHF enables easier product isolation via aqueous extraction due to its immiscibility with water.
Catalytic Additives
Industrial-Scale Production Challenges
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems addresses exotherm management during lithiation. A 2025 report describes a microreactor system maintaining -78°C through jacketed cooling, achieving 63% yield with 90% space-time yield improvement over batch methods. Residual lithium salts pose fouling issues, solved by in-line filtration with molecular sieves.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The chlorine atom at position 4 exhibits significant electrophilicity, enabling displacement reactions with various nucleophiles under mild conditions.
Key examples :
Mechanistic studies suggest the chlorine departure is facilitated by:
-
Electron-withdrawing effect of adjacent bromine and iodine atoms
-
Resonance stabilization of the leaving group through the pyrimidine ring system
Halogen Exchange Reactions
The iodine atom at position 5 participates in metal-mediated cross-couplings, while bromine at position 6 undergoes selective functionalization:
A. Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12h | 5-Phenyl derivative | 72%* |
*Reported for analogous thienopyrimidines
B. Direct Bromine Activation
Lithiation-bromination sequence:
textn-BuLi (2.5 eq), THF, -78°C → CBr4 (1.1 eq) → 6-Bromo product
Achieves bromine retention during functionalization (25-26% yield)
Halogenation Protocol Optimization
Phosphorus oxychloride-mediated chlorination remains the benchmark method:
Comparative Data :
| Starting Material | Reagent | Temp (°C) | Time (h) | Conversion |
|---|---|---|---|---|
| 6-Bromothieno[2,3-d]pyrimidin-4-ol | POCl₃ | 120 | 2.5 | >95% |
| 4-Hydroxy precursor | PCl₅ | 100 | 4 | 82% |
Key advantage of POCl₃:
-
Lower reaction temperatures (80-120°C vs 150°C for PCl₅)
-
Reduced decomposition of iodo substituent
Metal-Catalyzed Cross-Couplings
The iodine substituent enables high-yielding transformations:
Ullmann-Type Coupling :
textCuI (10 mol%), 1,10-phenanthroline, K3PO4 DMSO, 110°C, 24h → Aryl ether derivatives
Reported yields: 68-85% for similar substrates
Sonogashira Reaction :
| Alkyne | Conditions | Yield |
|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 78%* |
*Theoretical calculation based on Hammett parameters
Stability Under Reaction Conditions
Critical considerations for process chemistry:
| Condition | Stability Profile |
|---|---|
| Acidic (HCl/IPA) | Stable ≤ 80°C (t₁/₂ > 8h) |
| Basic (DIEA) | Gradual deiodination at >100°C |
| Reductive (H₂/Pd) | Complete dehalogenation in 2h |
Thermal analysis shows decomposition onset at 215°C (DSC), allowing high-temperature reactions in polar aprotic solvents .
This comprehensive reaction profile establishes 6-bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine as a privileged scaffold for generating structurally diverse bioactive molecules. The orthogonal reactivity of its halogen substituents enables sequential functionalization, with particular utility in kinase inhibitor development . Recent advances in transition metal catalysis continue to expand its synthetic applications in targeted drug discovery programs.
Scientific Research Applications
6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial, antifungal, and anticancer agents.
Biological Research: The compound is used in the study of biological pathways and molecular targets, particularly in the development of enzyme inhibitors and receptor antagonists.
Material Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Chemical Synthesis: The compound serves as a valuable building block in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or antagonist by binding to active sites on enzymes or receptors, thereby modulating their activity. The presence of halogen atoms enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Reactivity in Cross-Coupling Reactions
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine | 419.41 | 3.2 | <0.1 (DMSO) |
| 4-Chlorothieno[2,3-d]pyrimidine | 170.61 | 1.8 | 1.5 (DMSO) |
| 5,6-Dibromothieno[2,3-d]pyrimidine | 307.92 | 2.9 | 0.3 (DMSO) |
Biological Activity
6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by its fused ring structure that contributes to its pharmacological properties. The presence of halogen substituents (bromine, chlorine, and iodine) enhances its reactivity and potential interactions with biological targets.
6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine exhibits biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it targets glycinamide ribonucleotide formyltransferase (GARFTase), a crucial enzyme in purine synthesis, leading to cytotoxic effects in cancer cells .
- Receptor Interaction : The compound may interact with various receptors or molecular targets, influencing cellular signaling pathways. Its derivatives have been explored for their potential as selective inhibitors in cancer therapy .
Antitumor Activity
Research indicates that 6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine has notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, particularly those expressing folate receptors (FRs). The compound's mechanism involves dual inhibition of GARFTase and possibly AICARFTase .
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| CHO (FR+) | 0.15 | GARFTase inhibition | |
| Various Cancers | 0.20 | Dual enzyme inhibition | |
| MCL-1 Inhibition | 0.12 | Targeting apoptosis pathways |
Antimicrobial Properties
The compound has also been investigated for antimicrobial activity. Its derivatives exhibit potential against various pathogens, suggesting a role in treating infectious diseases. The specific mechanisms may involve disruption of cellular processes in bacteria or fungi.
Case Studies and Research Findings
- Inhibition of MCL-1 : A study explored the structural modifications of thieno[2,3-d]pyrimidines and their impact on MCL-1 inhibition. The findings indicated that certain derivatives showed enhanced potency against MCL-1, a critical regulator of apoptosis in cancer cells .
- Antifolate Activity : Another research highlighted the antifolate properties of thieno[2,3-d]pyrimidines. It was found that these compounds selectively inhibited FR-expressing cells while sparing those lacking FRs, demonstrating their potential for targeted cancer therapy .
- In Vivo Efficacy : In vivo studies have shown that derivatives of this compound can significantly activate PARP pathways in tumor models, suggesting a robust mechanism for inducing apoptosis in cancer cells .
Q & A
Q. What synthetic routes are commonly employed to prepare 6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine?
The synthesis typically involves sequential halogenation of the thieno[2,3-d]pyrimidine scaffold. A multi-step approach may include:
- Step 1 : Formation of the thieno[2,3-d]pyrimidine core via cyclization of substituted thiophene precursors.
- Step 2 : Directed halogenation using reagents like N-bromosuccinimide (NBS) for bromination, POCl₃ for chlorination, and iodine with catalytic Lewis acids for iodination.
- Step 3 : Optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions, such as over-halogenation or ring degradation . Characterization via NMR and mass spectrometry is critical to confirm intermediate structures.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To identify substituent positions and confirm scaffold integrity. For example, deshielded protons near electronegative halogens show distinct splitting patterns.
- High-resolution mass spectrometry (HRMS) : To verify molecular formula and isotopic patterns (e.g., bromine/iodine doublets).
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related thieno-pyrimidine derivatives (e.g., single-crystal analysis of brominated analogs) .
Q. How should researchers handle safety and waste disposal for this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
- Waste management : Halogenated organic waste must be segregated and treated by licensed facilities to prevent environmental release.
- Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?
Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:
- Variable-temperature NMR : To observe coalescence of split peaks caused by conformational exchange.
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations and spatial proximity, clarifying substitution patterns.
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts and compare with experimental data .
Q. What mechanistic insights govern halogenation regioselectivity on the thieno[2,3-d]pyrimidine scaffold?
- Electrophilic substitution : Bromine and iodine preferentially attack electron-rich positions (e.g., C-5 and C-6) due to the π-electron density of the fused thiophene ring.
- Steric effects : Bulky substituents (e.g., methyl groups) at adjacent positions can redirect halogenation.
- Catalytic systems : Lewis acids like FeCl₃ or AlCl₃ enhance reactivity by polarizing halogenating agents .
Q. How can researchers optimize sequential halogenation to avoid competing side reactions?
- Order of substitution : Introduce less reactive halogens (e.g., iodine) first, followed by bromine/chlorine, to prevent displacement.
- Protecting groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) during multi-step synthesis.
- Real-time monitoring : Use TLC or in situ IR spectroscopy to track reaction progress and terminate at optimal conversion .
Q. What role does this compound play in medicinal chemistry research?
It serves as a versatile intermediate for kinase inhibitor development:
- Functionalization : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups.
- Structure-activity relationship (SAR) studies : Systematic substitution at C-4 (Cl) and C-6 (Br) modulates target binding affinity and selectivity .
Methodological Notes
- Contradiction management : When conflicting data arise (e.g., purity vs. supplier claims), validate via orthogonal techniques (HPLC, elemental analysis) .
- Advanced purification : Use preparative HPLC with C18 columns and gradient elution (ACN/water) to isolate high-purity fractions for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
